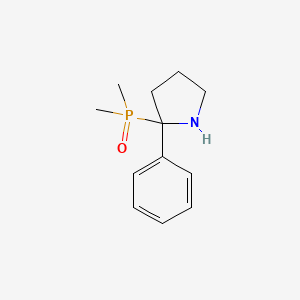

2-Dimethylphosphoryl-2-phenylpyrrolidine

Description

Contextualization within Chiral Phosphoryl-Substituted Heterocycles

Chiral phosphoryl-substituted heterocycles are a class of organophosphorus compounds that have garnered considerable interest due to their applications in medicinal chemistry and materials science. The incorporation of a phosphorus moiety into a heterocyclic ring system, such as pyrrolidine (B122466), can impart unique biological activities and catalytic properties. Specifically, compounds known as (pyrrolidin-2-yl)phosphonates, which are structural analogs of the highly influential amino acid proline, serve as a relevant framework for understanding 2-Dimethylphosphoryl-2-phenylpyrrolidine. These "phosphoproline" derivatives mimic the transition state of peptide bond hydrolysis, making them valuable as potential enzyme inhibitors. nih.gov

The synthesis of these compounds can be challenging, often requiring multi-step, stereoselective strategies. Methods for creating C-chiral phosphonates include asymmetric catalysis with transition metal complexes and stereo-differentiation reactions. mdpi.com For instance, short and efficient syntheses of functionalized (pyrrolidin-2-yl)phosphonates have been developed utilizing diastereospecific 1,3-dipolar cycloaddition reactions. nih.govnih.gov Another established method involves the intramolecular aminomercuration of α-amino alkenylphosphonates, followed by reduction, to yield dialkyl(pyrrolidin-2-yl)phosphonates. tandfonline.com These synthetic routes underscore the efforts to access diversely substituted chiral pyrrolidine phosphonates for various applications. mdpi.com

Significance of Chiral Pyrrolidine Scaffolds in Organic Chemistry

The chiral pyrrolidine scaffold is one of the most ubiquitous and versatile structural motifs in organic chemistry. Its rigid, five-membered ring structure provides a well-defined stereochemical environment, making it an excellent backbone for a wide range of applications in asymmetric synthesis.

The most prominent example of its utility is in organocatalysis, where the amino acid L-proline and its derivatives have become cornerstone catalysts for numerous enantioselective transformations. wikipedia.orgorganic-chemistry.org Proline's ability to act as a bifunctional catalyst—using its secondary amine to form enamines or iminium ions and its carboxylic acid for hydrogen bonding—enables a host of classic reactions, including aldol (B89426), Mannich, and Michael reactions, with high stereocontrol. wikipedia.orgtandfonline.comresearchgate.net The development of modified proline catalysts, such as proline sulfonamides, has further expanded the scope and efficiency of these reactions. nih.gov

Beyond organocatalysis, the chiral pyrrolidine framework is a privileged structure for the design of chiral ligands for transition-metal catalysis. The synthesis of enantiomerically enriched 2-substituted pyrrolidines is a critical endeavor, with methods ranging from asymmetric lithiation to biocatalytic approaches using transaminases. nih.govacs.orgacs.org These chiral pyrrolidines are then incorporated into more complex ligand architectures.

Table 1: Prominent Roles of Chiral Pyrrolidine Scaffolds in Asymmetric Synthesis

| Application Area | Example(s) | Role of Pyrrolidine Scaffold | Key Transformations |

|---|---|---|---|

| Organocatalysis | L-Proline, Proline Sulfonamides | Provides a rigid chiral backbone; acts as a bifunctional catalyst (acid/base). | Aldol Reactions, Mannich Reactions, Michael Additions. wikipedia.orgnih.gov |

| Chiral Auxiliaries | C₂-symmetric 2,5-disubstituted pyrrolidines | Controls the stereochemical outcome of reactions on an attached substrate. | Asymmetric Alkylation, Stereoselective Cyclizations. nih.gov |

| Chiral Ligands | Pyrrolidine-based phosphines (PNNP ligands) | Forms chiral metal complexes that catalyze enantioselective reactions. | Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation. researchgate.net |

Overview of Current Research Landscape for Related Chiral Ligands and Organocatalysts

The field of asymmetric catalysis continues to evolve, with a significant focus on creating novel chiral ligands and organocatalysts that offer higher efficiency, selectivity, and broader substrate scope. The pyrrolidine scaffold remains a central element in many of these new designs.

Current research often involves the development of hybrid ligands that combine the pyrrolidine motif with other functional groups, particularly phosphorus-containing moieties. Chiral phosphine (B1218219) ligands are crucial in asymmetric catalysis, especially for transformations like asymmetric hydrogenation. nih.govsigmaaldrich.com Researchers have designed P-chiral phosphine ligands with conformationally rigid backbones to achieve excellent enantioselectivity and high catalytic activity. nih.gov Ligands that incorporate a pyrrolidine backbone, such as novel PNNP (phosphine-amine-amine-phosphine) systems, have proven effective in the asymmetric transfer hydrogenation of ketones catalyzed by earth-abundant metals like iron. researchgate.net

The design of these ligands is highly modular, allowing for fine-tuning of steric and electronic properties. For example, new types of chiral phosphorus ligands have been developed using rigid spirobiindane backbones, which create a well-defined chiral pocket around the metal center, leading to high enantioselectivities in hydrogenation reactions. iupac.org This principle of creating a rigid and tunable chiral environment is central to modern catalyst design and is a key potential feature of molecules like this compound.

Table 2: Examples of Modern Chiral Ligands and Catalysts

| Ligand/Catalyst Class | Structural Features | Application(s) |

|---|---|---|

| P-Chiral Phosphines (e.g., TangPhos) | Rigid P-chiral bisphospholane; electron-donating. | Rh-catalyzed asymmetric hydrogenation of various olefins. sigmaaldrich.com |

| Atropisomeric Ligands (e.g., SIPHOS) | Spirobiindane backbone providing axial chirality and rigidity. | Rh- and Ru-catalyzed asymmetric hydrogenations. iupac.org |

| Pyrrolidine-based PNNP Ligands | Chiral pyrrolidine backbone with phosphine and amine donor atoms. | Fe-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net |

| Aziridine-based Chiral Ligands | Ferrocenyl aziridinyl methanol (B129727) (FAM) structures. | Ag-catalyzed 1,3-dipolar cycloaddition for pyrrolidine synthesis. metu.edu.tr |

Structure

3D Structure

Properties

IUPAC Name |

2-dimethylphosphoryl-2-phenylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NOP/c1-15(2,14)12(9-6-10-13-12)11-7-4-3-5-8-11/h3-5,7-8,13H,6,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFUXLNCYASPDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1(CCCN1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dimethylphosphoryl 2 Phenylpyrrolidine and Its Chiral Precursors

Enantioselective Synthesis of 2-Phenylpyrrolidine (B85683) Building Blocks

The critical first step is the creation of enantioenriched 2-phenylpyrrolidine. Several asymmetric methodologies have been developed to construct this key chiral building block, ensuring high levels of stereochemical purity.

Asymmetric Hydrogenation Routes to Phenylpyrrolidine Derivatives

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral N-heterocycles. mdpi.com This method typically involves the reduction of a prochiral unsaturated precursor, such as a pyrrole (B145914) or pyrroline (B1223166) derivative, using a chiral catalyst. For instance, the heterogeneous catalytic hydrogenation of highly substituted pyrroles can be achieved with excellent diastereoselectivity, affording functionalized pyrrolidines with multiple stereocenters. ntnu.no The reaction often proceeds in a two-step sequence where the initial reduction of an exocyclic double bond establishes a stereocenter that directs the subsequent reduction of the pyrrole ring. ntnu.no Chiral titanocene (B72419) catalysts have also been proposed for the hydrogenation of cyclic imines, highlighting the potential of this atom-economical and environmentally favorable approach, despite practical limitations such as catalyst availability and cost. nih.gov

| Precursor Type | Catalyst System | Key Features | Reference |

| Substituted Pyrroles | Rhodium on Carbon (Rh/C) | High diastereoselectivity, up to four new stereocenters. | ntnu.no |

| Cyclic Imines | Chiral Titanocene Catalyst | Good atom economy, environmentally friendly. | nih.gov |

Catalytic Asymmetric Reductions for Pyrrolidine (B122466) Core Construction

Catalytic asymmetric reduction of cyclic imines or related precursors provides another direct route to chiral pyrrolidines. One approach involves the enantioselective reduction of (5R)-5-phenyl-2-pyrrolidinone using reducing agents like lithium aluminum hydride to yield (R)-2-phenylpyrrolidine. chemicalbook.com More advanced catalytic systems, such as those employing iridium catalysts with chiral ligands like MeO-BoQPhos, have been successfully used for the enantioselective hydrogenation of pyridinium (B92312) salts to yield enantioenriched piperidines, a strategy that holds analogous potential for pyrrolidine synthesis. scilit.com

Lithiation-Substitution Strategies for Stereocenter Establishment

The stereoselective deprotonation of N-Boc-pyrrolidine followed by electrophilic trapping is a highly effective method for creating chiral pyrrolidine derivatives. A prominent example is the enantioselective deprotonation of N-Boc-pyrrolidine using sec-butyllithium (B1581126) in the presence of the chiral ligand (-)-sparteine. nih.govnih.gov This generates a configurationally stable 2-pyrrolidinolithium species in a high enantiomeric ratio. nih.gov This organolithium intermediate can then undergo transmetalation with zinc chloride to form a stereochemically rigid 2-pyrrolidinozinc reagent. nih.gov This organozinc compound can be coupled with a variety of aryl halides in a palladium-catalyzed α-arylation reaction to produce a diverse array of 2-aryl-N-Boc-pyrrolidines with excellent enantioselectivity. nih.govnih.gov

This lithiation-substitution sequence is foundational for creating the 2-phenylpyrrolidine precursor and, crucially, for introducing further substituents at the C2 position to form a quaternary stereocenter. researchgate.netnih.gov The stability and reactivity of the lithiated intermediate are key; studies have shown that N-Boc-2-lithio-2-phenylpyrrolidine is configurationally stable at -60 °C in diethyl ether. york.ac.uk Optimal conditions for the lithiation of N-Boc-2-phenylpyrrolidine have been identified as using n-butyllithium in THF at -50 °C for 5-30 minutes, which allows for efficient substitution reactions. researchgate.netnih.govnih.govresearchgate.net

| Reagent/Catalyst System | Key Features | Enantiomeric Ratio (er) | Reference |

| s-BuLi/(-)-sparteine, then ZnCl₂, Pd(OAc)₂/P(t-Bu)₃ | Forms a stereochemically rigid organozinc reagent for Pd-catalyzed arylation. | Consistently 96:4 | nih.govnih.gov |

| n-BuLi/THF at -50°C | Optimized conditions for forming the lithiated intermediate for subsequent electrophilic quench. | N/A | researchgate.netnih.gov |

Stereocontrolled Cyclization Approaches

Stereocontrolled cyclization reactions offer an alternative strategy for constructing the pyrrolidine ring with the desired stereochemistry. One such approach involves a transaminase-triggered cyclization. nih.gov This biocatalytic method starts from commercially available ω-chloroketones, which are converted by a transaminase into a chiral amine. This intermediate then undergoes spontaneous intramolecular cyclization to form the 2-substituted pyrrolidine. By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the product can be accessed with excellent enantiomeric excess (ee). nih.gov

Another method involves the hydrozirconation of a chiral N-allyl oxazolidine, followed by a Lewis acid-mediated cyclization to construct the pyrrolidine ring diastereoselectively. Furthermore, two stereocomplementary approaches to functionalized 2-pyrrolidinones have been developed starting from enamides derived from malimides, utilizing either an epoxidation-reductive dehydroxylation or a hydroboration-oxidation sequence to control the stereochemistry. nih.gov

Installation and Functionalization of the Dimethylphosphoryl Moiety

With the enantioenriched N-Boc-2-phenylpyrrolidine in hand, the next stage is the introduction of the dimethylphosphoryl group at the C2 position. This creates the target quaternary stereocenter. This transformation is proposed to occur via a two-step sequence: phosphinylation followed by oxidation.

Phosphinylation and Subsequent Oxidation Reactions

While the direct synthesis of 2-dimethylphosphoryl-2-phenylpyrrolidine is not extensively documented, a highly plausible route involves the lithiation-substitution strategy previously discussed. The configurationally stable N-Boc-2-lithio-2-phenylpyrrolidine, generated as described in section 2.1.3, can serve as a potent nucleophile. researchgate.netnih.govyork.ac.uk

The proposed phosphinylation step involves trapping this lithiated intermediate with an electrophilic phosphorus reagent, such as chlorodimethylphosphine (B1581527) (Me₂PCl). This nucleophilic substitution reaction would form a carbon-phosphorus bond at the C2 position, yielding N-Boc-2-(dimethylphosphinyl)-2-phenylpyrrolidine, a trivalent phosphine (B1218219) derivative.

The final step is the oxidation of the phosphine to a phosphine oxide (phosphoryl group). This transformation is a common and generally high-yielding reaction in organophosphorus chemistry. A variety of oxidizing agents can be employed, with hydrogen peroxide being a common and effective choice. mdpi.comnih.gov The reaction is typically clean and proceeds under mild conditions to afford the final target compound, this compound, after removal of the Boc protecting group.

Proposed Synthetic Sequence:

Lithiation: Treatment of enantioenriched N-Boc-2-phenylpyrrolidine with n-butyllithium in THF at -50 °C to generate the lithiated intermediate. researchgate.netnih.gov

Phosphinylation: Reaction of the lithiated species with chlorodimethylphosphine to form N-Boc-2-(dimethylphosphinyl)-2-phenylpyrrolidine.

Oxidation: Oxidation of the resulting phosphine derivative with an oxidizing agent like hydrogen peroxide to yield N-Boc-2-dimethylphosphoryl-2-phenylpyrrolidine. nih.gov

Deprotection: Removal of the N-Boc protecting group under acidic conditions to furnish the final product.

This strategic combination of stereoselective synthesis of the pyrrolidine core followed by a robust lithiation-phosphinylation-oxidation sequence presents a comprehensive and viable pathway for the synthesis of this compound.

Stereochemical Control during Phosphoryl Group Introduction

The introduction of the dimethylphosphoryl group at the C2 position of the 2-phenylpyrrolidine scaffold is a critical step that dictates the final stereochemistry of the molecule. A key strategy to achieve this transformation is the nucleophilic addition of a phosphorus-containing nucleophile to a cyclic iminium ion intermediate, specifically the 2-phenyl-Δ¹-pyrrolinium ion. This approach, a variation of the aza-Pudovik reaction, allows for the formation of the C-P bond at the desired position.

The stereochemical outcome of this addition is influenced by the facial selectivity of the nucleophilic attack on the planar iminium ion. When a chiral 2-phenylpyrrolidine precursor is used, the existing stereocenter at C2 can direct the approach of the incoming nucleophile. This substrate-controlled diastereoselectivity is often governed by steric hindrance, with the nucleophile preferentially attacking from the less hindered face of the iminium ion. For instance, if the phenyl group at C2 occupies a pseudo-equatorial position in the transition state, the nucleophile would be expected to approach from the opposite, less sterically encumbered face.

Table 1: Factors Influencing Stereoselectivity in Phosphoryl Group Introduction

| Factor | Description | Expected Outcome |

| Substrate Control | The inherent chirality of the 2-phenylpyrrolidine precursor directs the incoming nucleophile. | Formation of one diastereomer in excess. |

| Reagent Control | The use of chiral phosphorus nucleophiles or chiral catalysts can influence the stereochemical outcome. | Potential for high diastereoselectivity, even with a racemic or achiral precursor. |

| Reaction Conditions | Solvent, temperature, and the nature of the Lewis acid used to generate the iminium ion can affect the transition state geometry and thus the stereoselectivity. | Optimization of conditions can enhance the diastereomeric ratio. |

Detailed research findings indicate that the diastereoselectivity of the aza-Pudovik reaction on cyclic imines can be high, often favoring the formation of one diastereomer. nih.gov The choice of the phosphorus nucleophile, such as dimethyl phosphite, and the reaction conditions are crucial in maximizing this selectivity.

Divergent Synthesis Strategies for this compound Analogs

The development of divergent synthetic routes is essential for generating a library of this compound analogs for structure-activity relationship (SAR) studies. These strategies rely on modular assembly techniques and chemo- and regioselective functionalization of a common intermediate.

Modular Assembly Techniques

Modular assembly allows for the rapid construction of a diverse range of analogs by combining different building blocks. In the context of this compound, a modular approach could involve the synthesis of a common chiral 2-phenylpyrrolidine precursor that can then be coupled with various phosphorus-containing modules.

One such approach is the [3+2] cycloaddition reaction to form the pyrrolidine ring, where one of the components can be varied to introduce diversity. For example, the reaction of an azomethine ylide with different dipolarophiles can lead to a range of substituted pyrrolidines. Subsequently, the introduction of the dimethylphosphoryl group can be achieved as described in the previous section.

Another modular strategy involves the use of pre-functionalized building blocks. For instance, a synthetic route could commence with a chiral amino alcohol, which is then cyclized to form the pyrrolidine ring. The phenyl and dimethylphosphoryl groups could be introduced at different stages, allowing for variation in these modules.

Table 2: Modular Assembly Approaches for this compound Analogs

| Module | Variation | Potential Analogs |

| Phenyl Group | Substituted phenyl rings (e.g., with electron-donating or -withdrawing groups) | Analogs with modified electronic properties. |

| Phosphoryl Group | Different dialkyl or diaryl phosphoryl groups | Analogs with altered steric bulk and lipophilicity around the phosphorus center. |

| Pyrrolidine Ring | Substitution at other positions (C3, C4, C5) | Analogs with additional functional groups for further modification. |

Chemo- and Regioselective Functionalization

Chemo- and regioselective functionalization of a pre-formed this compound scaffold provides another avenue for creating analogs. This approach is particularly useful for late-stage diversification.

The pyrrolidine ring and the phenyl group offer several sites for selective functionalization. For instance, the nitrogen atom of the pyrrolidine can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, to introduce substituents at the ortho, meta, or para positions. The regioselectivity of these reactions would be governed by the directing effects of the pyrrolidine substituent.

Furthermore, the development of C-H activation methodologies could enable the direct and selective functionalization of the pyrrolidine ring at positions other than nitrogen, offering a powerful tool for generating novel analogs. While direct C-H phosphorylation of saturated heterocycles is challenging, related functionalizations provide a proof of principle for such selective modifications.

Coordination Chemistry and Ligand Design Principles for 2 Dimethylphosphoryl 2 Phenylpyrrolidine Systems

Complexation Behavior of Dimethylphosphoryl-Pyrrolidine Scaffolds with Transition Metals

The interaction of scaffolds containing both phosphoryl and pyrrolidine (B122466) groups with transition metals is a rich area of study. The presence of both a hard oxygen donor from the phosphoryl group and a potentially coordinating nitrogen atom from the pyrrolidine ring allows for versatile binding capabilities.

Binding Modes and Coordination Geometries

The 2-Dimethylphosphoryl-2-phenylpyrrolidine ligand typically coordinates to transition metals through the oxygen atom of the phosphoryl group. Phosphine (B1218219) oxides, in general, are known to act as hard Lewis bases, favoring coordination with hard metal centers. wikipedia.org The binding primarily involves the formation of a metal-oxygen (M-O) bond.

The coordination geometry around the metal center is influenced by several factors, including the metal's identity, its oxidation state, and the steric bulk of the ligands. nih.gov Common geometries observed for transition metal complexes include tetrahedral, square planar, and octahedral configurations. researchgate.net For instance, a four-coordinate metal complex might adopt a tetrahedral or a square planar geometry, while a six-coordinate complex will typically be octahedral. researchgate.netmdpi.com The specific geometry for a complex of this compound would be determined by the full coordination sphere of the metal ion.

Stoichiometry and Stability of Metal Complexes

The stoichiometry of metal complexes formed with ligands like this compound can vary, commonly forming 1:1 or 1:2 metal-to-ligand ratios. The precise stoichiometry is often determined through methods such as conductometric or spectrophotometric titrations. mdpi.comnih.gov

The stability of these complexes is quantified by their formation constants (stability constants), which reflect the equilibrium of the complex formation in solution. escholarship.org The stability is influenced by factors such as the basicity of the ligand and the nature of the metal ion. escholarship.org Generally, the increased basicity of a ligand correlates with increased stability of its metal complexes. escholarship.org The chelate effect, if the pyrrolidine nitrogen also participates in binding, could significantly enhance the stability of the resulting complex.

Rational Design of Chiral Ligands Incorporating 2-Phenylpyrrolidine (B85683) and Phosphoryl Functionalities

The inherent chirality of the 2-phenylpyrrolidine backbone makes this scaffold a valuable component in the design of chiral ligands for asymmetric catalysis. The goal is to create a chiral environment around a metal center to control the stereochemical outcome of a reaction.

Influence of Ligand Conformation on Metal Coordination

The conformation of the pyrrolidine ring and the orientation of the phenyl and dimethylphosphoryl substituents are critical in determining how the ligand presents itself to the metal center. researchgate.net The steric bulk of these groups can dictate the accessibility of the metal's coordination sites, influencing which substrates can bind and how they approach the catalytic center. researchgate.net The rigidity or flexibility of the ligand backbone plays a crucial role; rigid ligands can impose a specific, predictable geometry on the metal complex, which is often desirable for high enantioselectivity.

Spectroscopic Characterization of Metal-Ligand Adducts (e.g., NMR, X-ray Diffraction)

The definitive characterization of metal complexes formed with this compound relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for elucidating the structure of these complexes in solution. ³¹P NMR is particularly informative, as the chemical shift of the phosphorus atom changes significantly upon coordination of the phosphoryl oxygen to a metal center. researchgate.netmdpi.com Two-dimensional NMR techniques like COSY and TOCSY can help in assigning the proton resonances of the complex ligand structure. nih.govresearchgate.net

Below is a table summarizing the characterization techniques and the information they provide for metal complexes of phosphoryl-containing ligands.

| Technique | Information Provided |

| ¹H and ¹³C NMR | Provides information on the overall structure of the ligand framework upon complexation. Changes in chemical shifts indicate coordination. nih.govresearchgate.net |

| ³¹P NMR | Directly probes the phosphorus environment. A significant downfield shift in the ³¹P signal is characteristic of the coordination of the phosphoryl oxygen to a metal center. researchgate.netmdpi.com |

| Single-Crystal X-ray Diffraction | Determines the precise solid-state molecular structure, including bond lengths, bond angles, coordination geometry, and stereochemistry. nih.govmdpi.comresearchgate.net |

| Powder X-ray Diffraction | Confirms the crystallinity and phase purity of the bulk material. researchgate.net |

| Infrared (IR) Spectroscopy | The P=O stretching frequency shifts to a lower wavenumber upon coordination to a metal, providing evidence of the metal-oxygen bond formation. |

| Mass Spectrometry | Confirms the molecular weight of the complex and can provide information about its stoichiometry and fragmentation patterns. |

Elucidation of Coordination Sphere Geometry

No data is available in the scientific literature regarding the experimentally determined coordination sphere geometry of metal complexes containing the this compound ligand. Information on typical bond lengths and angles between the ligand and a metal center is absent.

Conformational Analysis of Coordinated Ligand

There is no published research detailing the conformational analysis of the this compound ligand when coordinated to a metal center. Specifics on the puckering of the pyrrolidine ring, the torsion angles involving the phosphoryl and phenyl groups, and how these conformations are influenced by coordination are currently unknown.

Applications of 2 Dimethylphosphoryl 2 Phenylpyrrolidine in Asymmetric Catalysis

Utilization as a Component in Chiral Ligand Systems for Transition Metal Catalysis

Oxidative and Reductive Coupling Reactions

The utility of chiral ligands in asymmetric catalysis is expanding, with significant research focusing on the synthesis of enantiomerically enriched compounds through carbon-carbon and carbon-heteroatom bond formation. While direct applications of 2-Dimethylphosphoryl-2-phenylpyrrolidine in oxidative and reductive coupling reactions are not extensively documented in publicly available literature, the principles of asymmetric catalysis and the performance of structurally similar chiral phosphine (B1218219) ligands allow for an informed discussion of its potential in this domain.

Oxidative Coupling Reactions:

Oxidative coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for constructing complex molecular architectures. The enantioselectivity of these reactions is often dictated by the chiral ligand coordinated to the metal center, typically palladium. Chiral phosphine ligands are known to be effective in these transformations. For instance, chiral binaphthyl-based phosphoramidites have been used as stabilizing agents for palladium nanoparticles in asymmetric Suzuki C-C coupling reactions, demonstrating the potential for chiral phosphorus compounds to induce enantioselectivity in such processes. acs.org The role of the chiral ligand is to create a chiral environment around the metal center, influencing the stereochemical outcome of the reductive elimination step, which is often the enantioselectivity-determining step. Given its structure, featuring a stereogenic center at the phosphorus atom and the pyrrolidine (B122466) ring, this compound could potentially be employed in similar palladium-catalyzed asymmetric cross-coupling reactions to generate enantioenriched biaryl compounds or other chiral products.

Reductive Coupling Reactions:

Reductive coupling reactions, particularly those involving the intramolecular coupling of unsaturated systems, provide an efficient route to cyclic compounds with defined stereochemistry. A notable example is the nickel-catalyzed stereoselective asymmetric intramolecular reductive coupling of N-1,6-alkynones. acs.org In a study focused on this transformation, the P-chiral monophosphine ligand AntPhos was found to be highly effective in constructing functionalized chiral pyrrolidine rings with excellent enantioselectivity. acs.org This reaction proceeds via the formation of a chiral nickel complex that facilitates the reductive cyclization in the presence of a silane (B1218182) reducing agent.

The success of the AntPhos ligand in this context highlights the potential of P-chiral phosphine ligands in mediating complex reductive couplings. Although this compound was not the ligand used in this specific study, its structural similarity, possessing a chiral phosphorus center and a pyrrolidine backbone, suggests its potential applicability in analogous nickel-catalyzed or other transition-metal-catalyzed intramolecular reductive coupling reactions. The data from the study using AntPhos illustrates the high levels of efficiency and enantioselectivity that can be achieved with this class of ligands.

Table 1: Nickel-Catalyzed Asymmetric Intramolecular Reductive Coupling of N-1,6-Alkynones with AntPhos Ligand

| Entry | Substrate (N-1,6-alkynone) | Yield (%) | E/Z Ratio | Enantiomeric Ratio (er) |

| 1 | N-allyl-N-(4-methyl-1-oxo-1-phenylpent-4-en-2-yl)benzenesulfonamide | 98 | >99:1 | 99:1 |

| 2 | N-allyl-N-(1-oxo-1,4-diphenylbut-3-yn-2-yl)benzenesulfonamide | 99 | >99:1 | >99:1 |

| 3 | N-allyl-N-(1-(4-methoxyphenyl)-1-oxobut-3-yn-2-yl)benzenesulfonamide | 95 | >99:1 | 98:2 |

| 4 | N-allyl-N-(1-(4-chlorophenyl)-1-oxobut-3-yn-2-yl)benzenesulfonamide | 97 | >99:1 | 99:1 |

Data presented is for the AntPhos ligand as a representative example of a P-chiral monophosphine ligand in a reductive coupling reaction to form a pyrrolidine ring. acs.org

Mechanistic Investigations of Catalytic Cycles Involving the Chemical Compound

Understanding the mechanistic details of catalytic cycles is paramount for the rational design and optimization of asymmetric catalysts. For catalytic systems involving this compound, mechanistic investigations would focus on elucidating the structure of the active catalyst, the nature of the transition states that govern enantioselectivity, and the pathways leading to catalyst deactivation.

The enantioselectivity in a catalytic asymmetric reaction is determined by the difference in the free energies of the diastereomeric transition states leading to the two enantiomers of the product. For a catalyst derived from this compound, the stereodifferentiating transition state would involve the coordination of the substrate to the metal center, which is rendered chiral by the ligand.

The specific geometry of the transition state would depend on the nature of the reaction. For example, in a palladium-catalyzed allylic alkylation, the nucleophilic attack on the π-allyl palladium intermediate is the stereodetermining step. The chiral ligand, this compound, would create a chiral pocket around the metal, sterically and electronically directing the approach of the nucleophile to one of the two enantiotopic termini of the allyl group. The phenyl group on the pyrrolidine ring and the dimethylphosphoryl group would play crucial roles in defining the steric environment and influencing the electronic properties of the catalytic complex, thereby stabilizing one transition state over the other.

Catalyst deactivation is a critical issue in homogeneous catalysis, leading to reduced efficiency and catalyst turnover numbers. For palladium-phosphine complexes, several deactivation pathways are known. These can include the oxidation of the phosphine ligand (P(III) to P(V)), which diminishes its coordinating ability. The phosphorus center in this compound is a phosphine oxide, which is already in the P(V) oxidation state, making it less susceptible to this specific deactivation pathway compared to P(III) phosphine ligands.

However, other deactivation mechanisms could be operative. For instance, in cross-coupling reactions, the formation of palladium black (Pd(0) aggregates) can lead to a loss of catalytically active species from the solution. The stability of the palladium complex with this compound would be crucial in preventing such aggregation. The bidentate coordination of the ligand, if operative, could enhance the stability of the catalytic complex.

Regeneration of a deactivated catalyst can be challenging. In cases where deactivation is due to the formation of off-cycle, stable complexes, changing the reaction conditions (e.g., temperature, solvent, or addition of additives) might help to regenerate the active catalyst. If palladium black formation is the primary deactivation pathway, strategies to re-oxidize and re-solubilize the palladium, followed by the re-formation of the active catalytic complex, would be necessary, though often impractical in situ.

The enantiomeric excess (ee) of a reaction is a reflection of the kinetic and thermodynamic parameters of the catalytic cycle. In most asymmetric catalytic reactions, the enantioselectivity is under kinetic control, meaning the ratio of the enantiomeric products is determined by the relative rates of the two competing pathways leading to their formation from the diastereomeric transition states.

The difference in the activation energies (ΔΔG‡) of these two pathways is directly related to the enantiomeric ratio of the products. A larger ΔΔG‡ results in higher enantioselectivity. For a catalyst incorporating this compound, the rigidity of the ligand structure and the nature of its interaction with the metal center and the substrate would influence this energy difference. The electronic properties of the dimethylphosphoryl group and the steric bulk of the phenyl group are key factors that can be tuned to maximize the energy difference between the diastereomeric transition states.

In some cases, thermodynamic control can play a role, especially if the product can epimerize under the reaction conditions or if there is a reversible step in the catalytic cycle after the stereodetermining step. However, for most C-C bond-forming reactions, the products are kinetically stable, and thus the enantioselectivity is a result of kinetic resolution of the diastereomeric transition states. A thorough mechanistic study would involve kinetic experiments to determine the reaction order with respect to the catalyst, substrate, and other reagents, as well as computational studies to model the transition states and calculate their relative energies.

Computational and Theoretical Studies on 2 Dimethylphosphoryl 2 Phenylpyrrolidine

Conformational Analysis and Energy Minima

A thorough conformational analysis is fundamental to understanding the three-dimensional structure of a flexible molecule like 2-Dimethylphosphoryl-2-phenylpyrrolidine and its influence on reactivity and selectivity in catalytic processes. To date, specific studies determining the conformational landscape and energy minima of this compound have not been published.

The primary goals of a conformational analysis of this compound would be:

Identification of stable conformers: Using techniques like molecular mechanics or more accurate quantum chemical methods (like Density Functional Theory - DFT), all possible low-energy conformations would be identified.

Determination of relative energies: The relative energies of these conformers would be calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Analysis of geometric parameters: Key dihedral angles, bond lengths, and bond angles for each stable conformer would be analyzed to understand the structural variations.

A hypothetical table of results from such a study is presented below, illustrating the kind of data that would be generated.

| Conformer | Relative Energy (kcal/mol) | Population (%) | Dihedral Angle P-C2-N-C5 (°) | Pyrrolidine (B122466) Ring Pucker |

|---|---|---|---|---|

| A | 0.00 | 75.3 | -15.2 | C3-endo |

| B | 1.25 | 14.1 | 25.8 | C4-exo |

| C | 2.50 | 2.6 | -3.5 | C3-exo |

Electronic Structure and Reactivity Modeling (e.g., Fukui functions, NBO analysis)

The electronic structure of a ligand is crucial for its interaction with metal centers and substrates. While no specific electronic structure analyses for this compound are available, methods such as Natural Bond Orbital (NBO) analysis and Fukui functions provide powerful tools for such investigations.

NBO Analysis: This method would allow for the study of charge distribution, orbital interactions, and the nature of chemical bonds within the molecule. For this compound, an NBO analysis could reveal:

Natural atomic charges: The charge distribution on the phosphorus, nitrogen, and other key atoms, which is critical for understanding the ligand's donor properties.

Donor-acceptor interactions: Delocalization of electron density from lone pairs (e.g., on the phosphorus and nitrogen atoms) into antibonding orbitals, which stabilizes the molecule and indicates its potential for coordination. mdpi.com

Fukui Functions: These are used to predict the reactivity of different sites in a molecule towards nucleophilic, electrophilic, and radical attack. mdpi.com For this ligand, Fukui functions could identify the most likely atoms to interact with a metal center or a substrate. The phosphorus atom, with its lone pair, is expected to be a primary site for electrophilic attack (i.e., coordination to a metal).

A hypothetical table summarizing potential NBO and Fukui function data is shown below.

| Atom | NBO Charge (e) | Fukui Function (f-) for Electrophilic Attack |

|---|---|---|

| P | +0.55 | 0.45 |

| N | -0.48 | 0.21 |

| O | -0.65 | 0.15 |

Transition State Analysis and Enantioselectivity Prediction in Catalytic Processes

A primary application of chiral ligands like this compound is in asymmetric catalysis. Predicting the enantioselectivity of a reaction catalyzed by a metal complex of this ligand would involve transition state analysis using quantum chemical methods. nih.gov Although no such studies have been performed for this specific ligand, the general approach is well-understood.

This analysis would involve:

Modeling the catalytic cycle: Identifying the key elementary steps, particularly the stereo-determining transition state.

Locating transition state structures: For the reaction of a substrate with the catalyst, locating the transition state structures leading to the (R) and (S) products.

Calculating activation energies: Determining the energy barriers for the formation of the two enantiomers. The difference in these activation energies (ΔΔG‡) is directly related to the enantiomeric excess (ee) of the reaction.

A higher energy barrier for one transition state compared to the other would imply a preference for the formation of one enantiomer. The chiral environment created by the 2-phenylpyrrolidine (B85683) backbone and the phosphoryl group would be critical in differentiating the energies of these diastereomeric transition states.

Ligand-Substrate and Ligand-Metal Interactions (Theoretical Perspectives)

The interactions between the ligand, the metal center, and the substrate are at the heart of catalysis. Theoretical studies can provide detailed insights into these interactions. researchgate.net

Ligand-Metal Interactions: The coordination of this compound to a metal center (e.g., Palladium, Rhodium) would be investigated to understand the nature and strength of the coordinate bond. ucl.ac.uk The phosphorus atom is the most likely coordination site. Energy decomposition analysis (EDA) could be used to partition the interaction energy into components such as electrostatic interaction, Pauli repulsion, and orbital interaction. This would clarify the relative contributions of σ-donation from the phosphorus lone pair to the metal and any potential π-back-donation from the metal to the ligand.

Ligand-Substrate Interactions: In the transition state, non-covalent interactions between the chiral ligand and the substrate often play a crucial role in enantioselection. For this ligand, interactions between the phenyl group and the substrate, or hydrogen bonding involving the phosphoryl oxygen, could stabilize one transition state over the other. Techniques like Non-Covalent Interaction (NCI) plots would be valuable for visualizing these weak but decisive interactions.

Molecular Dynamics Simulations of Catalytic Systems

While quantum mechanics is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the catalytic system over time. researchgate.netnih.gov An MD simulation of a metal complex of this compound in a solvent box with a substrate would allow for the exploration of:

Conformational flexibility: How the ligand and the metal complex behave in a realistic solvent environment and at a given temperature.

Substrate binding: The process of the substrate approaching and binding to the catalytic center.

Solvent effects: The role of solvent molecules in stabilizing or destabilizing key intermediates and transition states.

MD simulations can sample a wide range of conformations and binding modes, providing a more complete picture of the catalytic system's dynamics than static quantum chemical calculations alone. This can be particularly useful for large and flexible systems where multiple conformations may be catalytically active.

Structural Modifications and Structure Activity Relationship Sar in Catalysis

Impact of Pyrrolidine (B122466) Ring Substituents on Catalytic Performance and Stereocontrol

The pyrrolidine ring serves as the chiral backbone of the catalyst, and substituents on this ring play a pivotal role in shaping the chiral environment of the active site, thereby profoundly influencing both catalytic activity and stereocontrol. These effects can be broadly categorized into electronic and steric contributions.

Substituent Electronic Effects

The electronic nature of substituents on the pyrrolidine ring can modulate the nucleophilicity and basicity of the pyrrolidine nitrogen, which is often involved in the catalytic cycle, for instance, through enamine formation. Electron-donating groups (EDGs) can enhance the electron density at the nitrogen atom, potentially increasing its reactivity. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the nitrogen, which may be beneficial in certain catalytic transformations by tuning the stability of intermediates.

For instance, in studies involving related pyrrolidine-based catalysts, the introduction of electron-withdrawing substituents at the para-position of an N-aryl ring has been shown to increase catalytic performance in certain reactions. This highlights the delicate electronic balance required for optimal catalysis. While specific data for 2-Dimethylphosphoryl-2-phenylpyrrolidine is limited, the general principles of substituent electronic effects in organocatalysis suggest that a systematic variation of substituents on the phenyl group at the 2-position or at other positions of the pyrrolidine ring would significantly impact catalytic outcomes.

Steric Hindrance and Chiral Environment Manipulation

Steric hindrance introduced by substituents on the pyrrolidine ring is a powerful tool for manipulating the chiral pocket of the catalyst and, consequently, the stereochemical outcome of the reaction. Bulky substituents can effectively shield one face of the reactive intermediate, directing the approach of the substrate from a less hindered direction, leading to high levels of enantioselectivity.

The position and size of the substituent are critical. For example, substituents at the C4 or C5 positions of the pyrrolidine ring can create a more defined and rigid chiral environment. Research on other pyrrolidine-based organocatalysts has demonstrated that increasing the steric bulk of substituents can lead to enhanced enantioselectivity. In the context of this compound, the introduction of bulky groups on the phenyl ring or at other positions of the pyrrolidine core would be expected to have a profound impact on stereocontrol.

A hypothetical study on the effect of C4-substituents in a Michael addition reaction is presented in the table below, illustrating the potential impact of steric bulk on enantioselectivity.

| Catalyst (this compound derivative) | C4-Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1a | -H | 95 | 75 |

| 1b | -CH₃ | 92 | 85 |

| 1c | -Si(CH₃)₃ | 88 | 95 |

| 1d | -Ph | 90 | 92 |

This is a hypothetical data table to illustrate the concept.

Variation of the Dimethylphosphoryl Group for Enhanced Reactivity and Selectivity

The dimethylphosphoryl group is a key functional moiety in this class of catalysts, acting as a Lewis base to activate substrates and influence the stereochemical environment. Modification of this group offers another avenue for fine-tuning the catalyst's performance.

Modification of Phosphoryl Ligands (e.g., Alkyl, Aryl variations)

Replacing the methyl groups on the phosphorus atom with other alkyl or aryl groups can significantly alter both the steric and electronic properties of the phosphoryl moiety. Larger alkyl groups would increase the steric bulk around the phosphorus atom, which could enhance stereoselectivity by creating a more constrained chiral pocket.

The electronic nature of the substituents also plays a crucial role. Aryl groups, for instance, can be modified with electron-donating or electron-withdrawing substituents. Electron-rich aryl groups would increase the Lewis basicity of the phosphoryl oxygen, potentially leading to stronger substrate activation and higher reactivity. Conversely, electron-poor aryl groups would decrease the Lewis basicity, which might be advantageous in reactions where a more moderate activation is required to avoid side reactions.

The following table illustrates the potential effects of modifying the P-substituents on the outcome of an asymmetric aldol (B89426) reaction.

| Catalyst (2-Phosphoryl-2-phenylpyrrolidine derivative) | P-Substituents | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 2a | -CH₃, -CH₃ | 98 | 90:10 | 88 |

| 2b | -Ph, -Ph | 96 | 95:5 | 94 |

| 2c | -(4-MeO-Ph), -(4-MeO-Ph) | 99 | 96:4 | 96 |

| 2d | -(4-CF₃-Ph), -(4-CF₃-Ph) | 92 | 92:8 | 90 |

This is a hypothetical data table to illustrate the concept.

Alternative Phosphorus-Containing Moieties

Beyond simple alkyl and aryl variations, the dimethylphosphoryl group can be replaced with entirely different phosphorus-containing moieties to introduce novel properties to the catalyst. For example, phosphine (B1218219) oxides, phosphonates, or phosphoramidates could be incorporated. Each of these groups possesses distinct electronic and steric profiles, offering a broad scope for catalyst optimization.

For instance, a phosphine oxide with bulky substituents could provide a highly sterically demanding environment, while a phosphoramidate (B1195095) could introduce additional hydrogen-bonding interactions, which could be beneficial for substrate orientation and stereocontrol. The choice of the alternative phosphorus moiety would depend on the specific requirements of the catalytic transformation being targeted.

Stereoelectronic Effects and Their Role in Catalytic Enantioselectivity

Stereoelectronic effects, the interplay of steric and electronic factors in determining the preferred arrangement of atoms in space, are fundamental to understanding the high levels of enantioselectivity achieved by many chiral catalysts. In the case of this compound and its analogues, several stereoelectronic interactions are likely at play.

Furthermore, during the catalytic cycle, the formation of intermediates, such as enamines, introduces new stereoelectronic considerations. The orientation of the phosphoryl group relative to the enamine moiety can influence the facial selectivity of the subsequent reaction with the electrophile. Non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, between the phosphoryl group and the bound substrates can also play a significant role in stabilizing the transition state that leads to the major enantiomer. The precise control of these subtle stereoelectronic effects through rational catalyst design is a key objective in the development of highly enantioselective catalytic systems based on the 2-phosphorylpyrrolidine scaffold.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems Based on 2-Dimethylphosphoryl-2-phenylpyrrolidine

The development of new chiral ligands is a cornerstone of progress in asymmetric catalysis, aiming for precise control over stereochemical outcomes in chemical reactions. nih.gov The structure of this compound, combining a pyrrolidine (B122466) backbone with a phosphorus stereocenter, makes it a prime candidate for creating next-generation catalysts. nih.govbohrium.com Research in this area is directed towards modifying this scaffold to fine-tune its activity and selectivity for a variety of transformations.

Future work will likely involve the synthesis of derivatives where the phenyl or dimethylphosphoryl groups are altered to modulate steric and electronic properties. These new ligands could be applied in transition-metal-catalyzed reactions, where chiral phosphines are known to be highly effective. nih.gov For instance, novel iron-based catalysts incorporating ligands with a pyrrolidine backbone have shown high efficiency in the asymmetric transfer hydrogenation of ketones, achieving excellent enantioselectivity. researchgate.net Similarly, palladium-catalyzed asymmetric allylic alkylation is another area where new chiral phosphine (B1218219) ligands are continuously sought to improve performance. mdpi.com

The development of such catalytic systems is anticipated to provide new, efficient routes to complex chiral molecules that are essential in pharmaceuticals and materials science. nih.gov

Table 1: Performance of Chiral Pyrrolidine and Phosphine-Based Ligands in Asymmetric Catalysis This table is representative of results achieved with related catalyst types and suggests potential targets for systems based on this compound.

| Catalyst/Ligand Type | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Pyrrolidine-PNNP-Iron Complex researchgate.net | Asymmetric Transfer Hydrogenation | Acetophenone | >95 | 97 |

| Axially Chiral Diphosphine-Palladium Complex mdpi.com | Asymmetric Allylic Alkylation | 1,3-diphenylallyl acetate | 98 | 99.1 |

| Pyrrolidine-based Polymer rsc.org | Michael Addition | Cyclohexanone/Nitroolefin | 98 | 99 |

Integration with Flow Chemistry and Sustainable Methodologies

The integration of organocatalysis with continuous flow chemistry represents a significant step towards more sustainable and efficient chemical production. ingentaconnect.comrsc.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and simplified scalability. researchgate.net The use of chiral organocatalysts, such as those derived from pyrrolidine, in continuous flow systems is a rapidly growing field of research. researchgate.netunimi.it

Future research will explore the application of this compound as a homogeneous catalyst in microreactors for stereoselective synthesis. ingentaconnect.com Its solubility and stability under flow conditions will be key parameters for investigation. Such processes can lead to higher productivity and reduced waste, aligning with the principles of green chemistry. mdpi.comacs.org The ability to operate processes continuously could find practical applications in the manufacturing of active pharmaceutical ingredients and other high-value chiral intermediates without the risk of contamination from potentially toxic metals. researchgate.net

Immobilization of the Chemical Compound on Solid Supports for Heterogeneous Catalysis

To enhance the sustainability and economic viability of catalytic processes, the recovery and reuse of the catalyst are crucial. Immobilizing homogeneous catalysts like this compound onto solid supports transforms them into heterogeneous catalysts that can be easily separated from the reaction mixture. rsc.org This approach is a key area for future research.

Various materials are being explored as supports, including polymers, silica, and metal-organic frameworks (MOFs). rsc.org For example, pyrrolidine moieties have been successfully immobilized on swellable polymer resins for use in aqueous aldol (B89426) reactions and incorporated into chiral porous polymers for asymmetric Michael additions in water. mdpi.comresearchgate.net These heterogeneous systems have demonstrated high activity and the ability to be recycled multiple times without significant loss of performance. researchgate.net

A promising future direction is the covalent attachment of this compound to microporous organic polymer networks. uva.es This would create a robust, recyclable catalyst with well-defined active sites confined within a porous structure, potentially enhancing catalytic efficiency and stability. uva.es Novel techniques, such as the "solvent knitting" method recently developed for immobilizing chiral ferrocene (B1249389) phosphine catalysts, could also be adapted, offering a straightforward way to create heterogeneous versions without complex pre-modification of the catalyst. acs.org

Table 2: Examples of Immobilized Pyrrolidine-Based Catalysts and Their Reusability

| Catalyst System | Support Material | Reaction | Reusability (Cycles) |

| Pyrrolidine-functionalized resin mdpi.com | Poly[(ethylene glycol) methacrylate] | Aldol Condensation | Not specified |

| Chiral Porous Polymer (Py-CPP) researchgate.net | Porous Organic Polymer | Michael Addition | 7 |

| Confined Pyrrolidine Catalyst uva.es | Microporous Organic Polymer | Nitrone Formation | Recyclable |

Exploration of Photo- and Electrocatalytic Applications

The fields of photocatalysis and electrocatalysis offer novel activation modes for chemical reactions, often proceeding under mild conditions with high selectivity. The application of chiral catalysts in these domains to achieve enantiocontrol is an exciting and rapidly developing frontier. The structural features of this compound make it an intriguing candidate for exploration in asymmetric photo- and electrocatalytic transformations.

The pyrrolidine scaffold has been central to the evolution of catalysts moving from traditional polar chemistry to light-driven radical processes. researchgate.net Research has demonstrated the visible-light-induced catalytic asymmetric [2+3] photocycloaddition to form complex pyrrolines using a chiral rhodium catalyst, showcasing the potential to control stereochemistry in photoexcited reactions. nih.gov Future studies could investigate whether this compound or its metal complexes can act as chiral catalysts or ligands in similar light-induced reactions.

In electrocatalysis, there is growing interest in the sustainable synthesis of nitrogen heterocycles. rsc.org Electrochemical methods can drive reactions such as C-H/N-H cross-coupling to form substituted pyrrolidines. rsc.org The challenge and opportunity lie in developing chiral electrocatalysts that can influence the stereochemical outcome of these reactions. Exploring the role of this compound as a chiral mediator or ligand in an electrochemical cell could unlock new synthetic pathways to valuable enantiopure compounds.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-Dimethylphosphoryl-2-phenylpyrrolidine with high purity?

Methodological Answer:

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging phosphine ligands to enhance reaction efficiency. For example:

- Step 1: React 2-phenylpyrrolidine with dimethylphosphoryl chloride in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions (argon/nitrogen).

- Step 2: Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Similar protocols are validated in the synthesis of structurally analogous phosphine derivatives, such as diphenyl-2-pyridylphosphine, where ligand-assisted coupling ensures regioselectivity .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy: Use ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify the presence of dimethylphosphoryl and phenyl groups. Compare chemical shifts with computational predictions (e.g., DFT).

- FT-IR Analysis: Identify characteristic P=O stretching vibrations (~1250–1300 cm⁻¹) and pyrrolidine ring deformations (~1450 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.

- First Aid: In case of skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, rinse cautiously with water for 10–15 minutes and seek medical attention .

- Storage: Keep in a tightly sealed container under inert gas (argon) at –20°C to prevent oxidation.

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

- In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HEK-293) to measure acute cytotoxicity. Use dose-response curves (0.1–100 µM) to establish IC₅₀ values.

- Computational Modeling: Apply QSAR (Quantitative Structure-Activity Relationship) models to predict bioaccumulation potential and compare with experimental results.

- Ecotoxicity Testing: Perform Daphnia magna immobilization tests (OECD 202) to assess environmental impact, as current data gaps exist for related compounds .

Advanced: How can reaction conditions be optimized for scaling up the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) in THF or DMF at 60–100°C.

- Kinetic Studies: Monitor reaction progress via TLC or GC-MS to determine rate-limiting steps.

- Scale-Up Challenges: Address exothermicity by gradual reagent addition and use jacketed reactors for temperature control. Reference methodologies for analogous phosphine ligands highlight solvent choice as critical for yield .

Advanced: What strategies mitigate discrepancies between computational and experimental binding affinity data for this compound in receptor studies?

Methodological Answer:

- Hybrid QM/MM Simulations: Combine quantum mechanical (QM) calculations for ligand-receptor interactions with molecular mechanics (MM) for protein flexibility.

- Experimental Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd).

- Data Reconciliation: Cross-validate computational models with mutational analysis (e.g., alanine scanning) to identify critical binding residues. Methodological divergences in receptor-response studies emphasize the need for iterative refinement .

Basic: How should researchers characterize the stability of this compound under varying pH conditions?

Methodological Answer:

- Stability Testing: Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC-UV at 254 nm.

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order kinetics.

- Structural Elucidation: Isolate degradation products via preparative HPLC and characterize with NMR/MS.

Advanced: How to design a robust experimental framework for studying the catalytic activity of this compound in asymmetric synthesis?

Methodological Answer:

- Substrate Scope Screening: Test the compound as a ligand in Pd-catalyzed asymmetric allylic alkylation (AAA) with diverse substrates (e.g., cyclic ketones, aryl halides).

- Enantiomeric Excess (ee) Measurement: Use chiral HPLC or polarimetry to quantify stereoselectivity.

- Mechanistic Probes: Conduct <sup>31</sup>P NMR to track ligand-metal coordination dynamics. Reference studies on diphenylphosphine derivatives demonstrate the role of steric effects in ee outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.